Chemical structure and properties of N-(5-chloropyridin-2-yl)-2-methylpentanamide
Chemical structure and properties of N-(5-chloropyridin-2-yl)-2-methylpentanamide
This technical guide provides an in-depth analysis of N-(5-chloropyridin-2-yl)-2-methylpentanamide , a structural motif relevant to medicinal chemistry, particularly in the development of Factor Xa inhibitors and ion channel modulators.[1]
Chemical Class: Aminopyridine Amide | Application: Medicinal Chemistry Fragment / Intermediate
Executive Summary
N-(5-chloropyridin-2-yl)-2-methylpentanamide is a lipophilic amide derivative featuring a 5-chloro-2-aminopyridine headgroup coupled to a 2-methylpentanoic aliphatic tail. While not a marketed drug itself, this structure represents a critical "privileged scaffold" in drug discovery.[1] The 5-chloropyridin-2-yl moiety is a validated pharmacophore found in blockbuster anticoagulants (e.g., Edoxaban, Betrixaban) and anticonvulsants (Perampanel analogs).
This guide details the physicochemical profile, synthetic challenges (specifically the nucleophilicity of the exocyclic amine), and the structure-activity relationship (SAR) logic that makes this compound a valuable probe in hydrophobic pocket mapping.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4]
Structural Specifications
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IUPAC Name: N-(5-chloropyridin-2-yl)-2-methylpentanamide
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Molecular Formula: C₁₁H₁₅ClN₂O[1]
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Molecular Weight: 226.70 g/mol [1]
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SMILES: CCCC(C)C(=O)Nc1ccc(Cl)cn1
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CAS Number (Component 1): 1072-98-6 (5-Chloro-2-pyridinamine)[2]
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CAS Number (Component 2): 97-61-0 (2-Methylvaleric acid)
Key Physicochemical Properties (Predicted)
The following data points are derived from consensus cheminformatics models suitable for drug-like property assessment.
| Property | Value (Est.) | Significance |
| LogP (Lipophilicity) | 3.2 ± 0.4 | Highly lipophilic; suggests good membrane permeability but potential aqueous solubility issues. |
| Topological Polar Surface Area (TPSA) | ~42 Ų | Well within the range for CNS penetration (<90 Ų) and oral bioavailability (<140 Ų). |
| H-Bond Donors (HBD) | 1 (Amide NH) | Critical for hydrogen bonding with receptor backbones (e.g., Glycine residues in Factor Xa). |
| H-Bond Acceptors (HBA) | 2 (Pyridine N, Carbonyl O) | The pyridine nitrogen is weakly basic due to the electron-withdrawing Chlorine at C5.[1] |
| pKa (Pyridine N) | ~3.0 - 3.5 | The 5-Cl substituent lowers the pKa of the pyridine ring (vs. pyridine ~5.2), reducing protonation at physiological pH. |
Synthetic Methodology
Synthesizing N-(5-chloropyridin-2-yl)-2-methylpentanamide presents a specific challenge: 2-aminopyridines are poor nucleophiles . The exocyclic amine's lone pair is delocalized into the pyridine ring, and the ring nitrogen can compete for acylation.[1]
Retrosynthetic Analysis
The most robust route involves the direct acylation of 5-chloro-2-aminopyridine with 2-methylpentanoyl chloride (or the activated acid).
Optimized Synthesis Protocol
Objective: Selective N-acylation of the exocyclic amine without bis-acylation or ring acylation.
Reagents:
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Substrate: 5-Chloro-2-aminopyridine (1.0 eq)
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Acylating Agent: 2-Methylpentanoyl chloride (1.1 eq)
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Base: Pyridine (solvent/base) or Triethylamine (1.5 eq) in DCM.
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Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Crucial for activating the amide formation.
Step-by-Step Workflow:
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Preparation: Dissolve 5-chloro-2-aminopyridine (10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under an inert Nitrogen atmosphere.
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Base Addition: Add Triethylamine (15 mmol) and DMAP (1 mmol). Cool the solution to 0°C.
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Acylation: Add 2-methylpentanoyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic.[1]
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Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).[1]
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Quench & Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with water and brine.[1][3]
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Purification: The crude residue is often an oil.[1] Purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).
Self-Validating Checkpoint:
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NMR Verification: Look for the amide proton singlet (broad) around δ 8.5–10.0 ppm.[1] Ensure the integration of the aliphatic chain (doublet for methyl group, multiplet for CH) matches the aromatic signals (3 protons).
Synthetic Logic Diagram (Graphviz)[1]
Caption: Step-by-step synthetic pathway emphasizing the activation of the poor nucleophile (aminopyridine) using DMAP.
Biological Context & Applications
While this specific molecule acts as a chemical probe, its structural components define its utility in drug discovery.[1]
Pharmacophore Analysis[1]
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5-Chloropyridin-2-yl Group: This is a bioisostere for a 4-chlorophenyl group but with improved solubility and hydrogen-bonding capability. It is a key motif in Factor Xa inhibitors (anticoagulants). The chlorine atom fills a specific hydrophobic pocket (S1 pocket), while the pyridine nitrogen can engage in water-mediated H-bonds.[1]
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2-Methylpentyl Chain: This aliphatic tail introduces chirality (at C2) and bulk. It probes the size of the hydrophobic cleft in the target protein.[1]
Structure-Activity Relationship (SAR) Logic
In a drug development campaign, this molecule would serve to test the Hydrophobic Tolerance of a binding pocket.[1]
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If Activity is High: The target possesses a medium-sized hydrophobic pocket capable of accommodating the branched alkyl chain.[1]
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If Activity is Low (vs. unbranched): The "2-methyl" branch causes steric clash, indicating a narrow binding cleft.[1]
Biological Interaction Map (Graphviz)[1]
Caption: Pharmacophore mapping showing how specific structural elements interact with potential biological targets like Factor Xa.
References
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Synthesis of Aminopyridines: BenchChem Protocols. "Synthesis of Novel Compounds from 5-Amino-2-chloropyridine." [1]
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Factor Xa Pharmacophores: PubChem Compound Summary. "Edoxaban (Related Structure)."
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Chemical Properties: ChemicalBook. "2-Amino-5-chloropyridine: An In-Depth Exploration."
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Reaction Mechanisms: GuideChem. "Preparation of 2-Amino-5-chloropyridine and Amide Derivatives."
